REACTION_CXSMILES
|
C1C=CN=CC=1.[FH:7].[CH3:8][O:9][C:10]1[C:11]([N+:18]([O-:20])=[O:19])=[CH:12][C:13]([CH3:17])=[C:14](N)[CH:15]=1.N([O-])=O.[Na+]>N1C=CC=CC=1>[F:7][C:14]1[CH:15]=[C:10]([O:9][CH3:8])[C:11]([N+:18]([O-:20])=[O:19])=[CH:12][C:13]=1[CH3:17] |f:0.1,3.4|
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Name
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Quantity
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10 g
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Type
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reactant
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Smiles
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COC=1C(=CC(=C(C1)N)C)[N+](=O)[O-]
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Name
|
|
Quantity
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6.4 g
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
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|
Quantity
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51.91 mL
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Type
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reactant
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Smiles
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C1=CC=NC=C1.F
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Name
|
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Quantity
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17.1 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The dry ice/acetone bath was removed
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Type
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TEMPERATURE
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Details
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The solution was then heated at 60° C. for 2 h (or until nitrogen evolution stops.)
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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CUSTOM
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Details
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the nalgene bottle was placed in an ice bath
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Type
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ADDITION
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Details
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375 mL of water was slowly added to the solution
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Type
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FILTRATION
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Details
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The resulting orange precipitate was collected by suction filtration
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Type
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WASH
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Details
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washed with 250 mL of water
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Type
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CUSTOM
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Details
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Purification of the solid via silica gel flash chromatography (30% ethyl acetate in heptane)
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Name
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Type
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product
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Smiles
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FC1=C(C=C(C(=C1)OC)[N+](=O)[O-])C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.69 g | |
YIELD: PERCENTYIELD | 76% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |